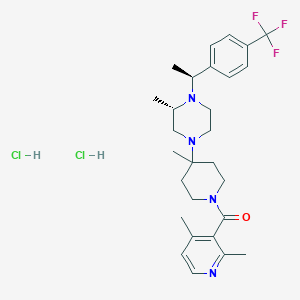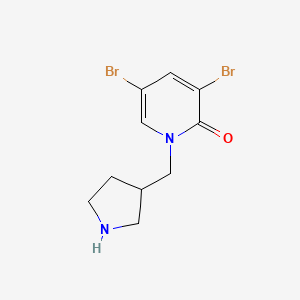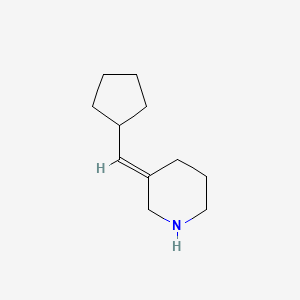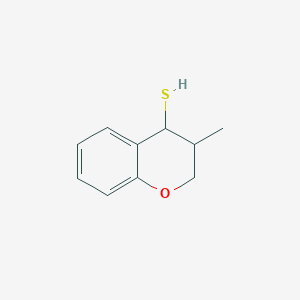![molecular formula C8H14ClNO B15278955 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B15278955.png)
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle with significant potential in various fields of research. This compound features a unique bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. Such structures are often explored for their synthetic and pharmacological potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic core through a series of cyclization reactions. One common approach is the double Michael addition to cyclic dienones, which allows for the formation of the bicyclic structure with high stereocontrol . Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold from achiral starting materials .
Industrial Production Methods: Industrial production of this compound may involve the use of flow chemistry techniques to optimize reaction conditions and improve yield. The use of palladium-catalyzed reactions and photochemical transformations are also explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different products.
Substitution: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of several target molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for the development of bioactive molecules.
Medicine: Its potential pharmacological properties are being explored for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .
Comparación Con Compuestos Similares
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the chloroethyl group.
N-(2-chloroethyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane-8-carboxamide:
Uniqueness: 3-(2-Chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloroethyl group enhances its reactivity, making it a valuable intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C8H14ClNO |
|---|---|
Peso molecular |
175.65 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-8-oxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H14ClNO/c9-3-4-10-5-7-1-2-8(6-10)11-7/h7-8H,1-6H2 |
Clave InChI |
FEPWCVFZRZQLPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CC1O2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
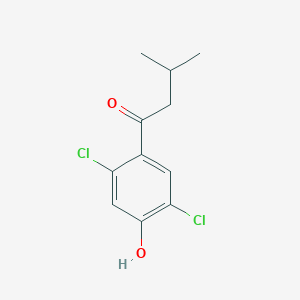
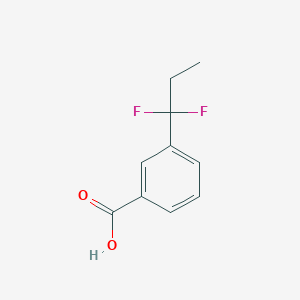
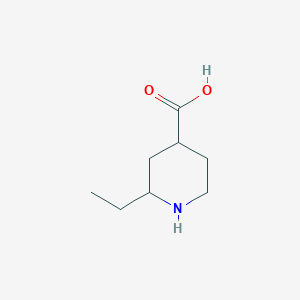
![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)

![1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane](/img/structure/B15278921.png)
